molecular formula C15H20N4O2 B1342236 Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 884507-31-7

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1342236
CAS No.: 884507-31-7
M. Wt: 288.34 g/mol
InChI Key: SLBLBTKJSGRVTR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound with the molecular formula C15H20N4O2 and a molecular weight of 288.35 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Biological Activity

Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 884507-31-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its pharmacodynamics, cytotoxicity, and therapeutic potential, supported by data tables and case studies.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • Minimum Purity : 98% (HPLC)

The compound is believed to exert its effects through multiple mechanisms, primarily involving the inhibition of specific enzymes and pathways that are crucial for cellular proliferation and survival. Notably, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling .

Biological Activity Overview

  • Cytotoxicity :
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound displayed an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative activity .
    • The selectivity index was notably high, with a 19-fold difference in effect between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells .
  • Inhibition of Metastasis :
    • In vivo studies utilizing BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with the compound significantly inhibited lung metastasis compared to known therapeutic agents like TAE226 .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, with an oral bioavailability of 31.8% following oral dosing .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.12619
MCF10ANot reported-

This data suggests that the compound may serve as a potential candidate for targeted cancer therapies.

Case Study 2: Metastatic Inhibition

In another study, mice treated with this compound exhibited reduced formation of metastatic nodules in the lungs compared to control groups, demonstrating its potential as an anti-metastatic agent.

Toxicity Profile

The compound has been assessed for acute toxicity in animal models. It was found to be non-toxic at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development .

Properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBLBTKJSGRVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594605
Record name tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-31-7
Record name tert-Butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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